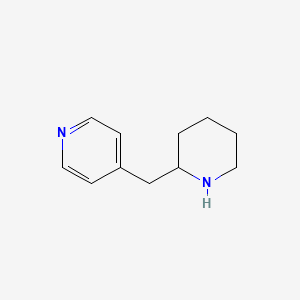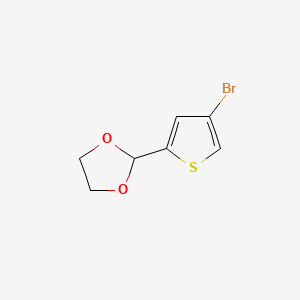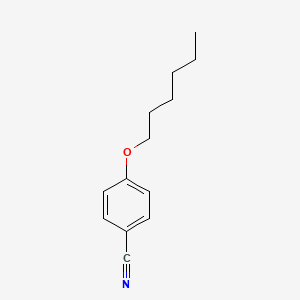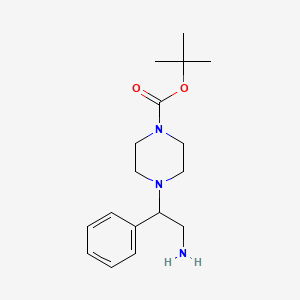
2-(4-Pyridinylmethyl)piperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of various piperidine derivatives, including those related to 2-(4-Pyridinylmethyl)piperidine, has been explored in several studies. For instance, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involved nucleophilic aromatic substitution, hydrogenation, and iodination, which required optimization for scale-up . Similarly, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was synthesized from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine . Additionally, a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a one-spot three-component reaction at room temperature .
Molecular Structure Analysis
The molecular structures of piperidine derivatives have been characterized using various techniques. For example, the structure of a novel piperidine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . The crystal structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined by X-ray diffraction, and its optimal molecular structure was calculated using density functional theory (DFT) . The chiral ligand 2-(2′-piperidinyl)pyridine was synthesized and its absolute configuration was determined by X-ray analysis .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives has been investigated in various contexts. The hydrogenation of pyridine to piperidine catalyzed by a cerium hydride complex was studied, revealing a multistep process involving heterolytic activation of H2 and intramolecular hydride transfer . The functionalized 4H-pyrano[3,2-c]pyridines synthesized from 4-hydroxy-6-methyl-2-pyridone reacted with acetic anhydride to afford a corresponding fused system . Additionally, the synthesis of N-substituted 4-trimethylstannyl-3,6-dihydro-2H-pyridines as synthons in piperidine preparative chemistry was reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives have been optimized through various modifications. For instance, piperazinyl glutamate pyridines were developed as potent P2Y12 antagonists with optimized pharmacokinetic and physicochemical properties for oral bioavailability . The molecular electrostatic potential and frontier molecular orbitals of a class of nitrogenous compounds containing piperazine-1-yl pyridine-3-carboxylic acid were studied using DFT, revealing some of their physicochemical properties . The title compound in another study, featuring a dihydropyridine ring, exhibited a flattened boat conformation and was involved in a bifurcated intramolecular hydrogen bond .
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
Faul, Kobierski, and Kopach (2003) developed an efficient green chemistry approach for synthesizing N-substituted piperidones and piperidines, including 1-(2-pyridinylmethyl)-piperidin-4-one. This methodology offers significant advantages over traditional approaches and has been applied in the synthesis of LY317615, an antiangiogenic agent under development, and potential dopamine D4 receptor antagonists for antipsychotic applications (Faul, Kobierski, & Kopach, 2003).
Corrosion Inhibition Studies
Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives, including derivatives of 2-(4-Pyridinylmethyl)piperidine, on iron. They performed quantum chemical calculations and molecular dynamics simulations, indicating the potential application of these derivatives in corrosion protection (Kaya et al., 2016).
Development of Nitroxyl Radicals
Kinoshita et al. (2009) focused on developing functional nitroxyl radicals, including derivatives of this compound. These nitroxyl radicals are recognized for their roles as antioxidants, contrast agents, and in polymerization. This research highlights the diversity of applications for piperidine derivatives in various fields (Kinoshita et al., 2009).
Nitropyridine Synthesis
Ivanova et al. (2021) summarized methods for synthesizing pyridine nitro derivatives, including those involving pyridine and piperidine rings. These compounds have a wide spectrum of biological activity and are critical in pharmaceuticals, highlighting the significance of compounds like this compound (Ivanova et al., 2021).
Synthesis and Crystallization of Piperidine Derivatives
Ramalingam (2021) provided an update on the synthesis and crystallization procedures for piperidin-4-one and its derivatives, emphasizing the pharmaceutical relevance of the piperidine ring and its derivatives (Ramalingam, 2021).
Luminescent Copper(I) Clusters
Vitale (2001) studied the photophysical properties of neutral adducts of CuI with N-bound ligands, including pyridine and piperidine. This research demonstrates the potential application of this compound in developing luminescent materials (Vitale, 2001).
Mecanismo De Acción
While the specific mechanism of action for 2-(4-Pyridinylmethyl)piperidine is not mentioned in the search results, piperidine derivatives have been found to exhibit various pharmacological effects. For instance, they have shown potential as anticancer agents, regulating crucial signaling pathways essential for the establishment of cancers .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(piperidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h4-5,7-8,11,13H,1-3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUYGRJBDIISBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304960 | |
| Record name | 4-(2-Piperidinylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
526183-31-3 | |
| Record name | 4-(2-Piperidinylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526183-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidinylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)





